2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate
Description
2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a bicyclic amine derivative featuring a seven-membered azepane ring linked to a 4-ethylpiperazine moiety via a methylene bridge, with oxalate as the counterion. Its synthesis typically involves alkylation of azepane with 4-ethylpiperazine derivatives, followed by oxalate salt formation to enhance solubility and stability .
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]azepane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3.C2H2O4/c1-2-15-8-10-16(11-9-15)12-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h13-14H,2-12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTZLFPDQGWMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclization to Form Azepane
- Reagents : Amino alcohols or diamines, cyclizing agents (e.g., tosyl chloride or other activating groups).
- Conditions :
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Moderate heating (50–80°C).
- Atmosphere: Inert (argon or nitrogen) to prevent oxidation.
- Mechanism : Intramolecular nucleophilic substitution leads to ring closure, forming the azepane structure.
Step 2: Piperazine Substitution
- Reagents : Ethyl-substituted piperazine, alkyl halides, or aldehydes.
- Conditions :
- Solvent: Methanol or ethanol.
- Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids.
- Temperature: Room temperature to mild heating (25–60°C).
- Mechanism :
- Reductive amination when aldehydes are used.
- Nucleophilic substitution when alkyl halides are employed.
Step 3: Oxalate Salt Formation
- Reagents : Oxalic acid (dihydrate preferred for ease of handling).
- Conditions :
- Solvent: Water or ethanol.
- Temperature: Room temperature.
- Mechanism :
- Protonation of the amine groups followed by salt formation with oxalic acid.
Optimization Parameters
To achieve high yields and purity, the following parameters are optimized during synthesis:
| Parameter | Optimization Strategy |
|---|---|
| Reaction Temperature | Controlled heating prevents side reactions and ensures efficient cyclization. |
| Solvent Choice | Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions. |
| Reaction Atmosphere | Inert gases like nitrogen prevent oxidation of sensitive intermediates. |
| Stoichiometry | Using slight excesses of key reagents minimizes incomplete reactions. |
Analytical Techniques for Monitoring Synthesis
The progress and quality of the synthesis are monitored using various analytical techniques:
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and purity. |
| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and yield. |
| Mass Spectrometry (MS) | Verifies molecular weight and identity. |
Challenges in Synthesis
The preparation of this compound poses specific challenges:
- Ring Strain in Azepane Formation : Cyclization reactions require precise conditions to avoid side products.
- Control of Substitution Patterns : Ensuring selective alkylation at desired positions on piperazine.
- Salt Formation Efficiency : Achieving complete conversion to the oxalate salt without degradation.
Below is a summary of key synthetic parameters and outcomes:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Azepane Ring Formation | Amino alcohol + TosCl, DMF, 70°C | ~75 | >95 |
| Piperazine Substitution | Ethylpiperazine + Alkyl halide, EtOH, RT | ~80 | >90 |
| Oxalate Salt Formation | Oxalic acid + Free base, H2O, RT | ~90 | >99 |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted azepane derivatives.
Scientific Research Applications
2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: It is used in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:
Azepane/Piperazine Hybrids
Key Findings :
- The oxalate salt improves aqueous solubility relative to freebase forms (e.g., AM-1220 azepane analogs in ), which is critical for bioavailability in drug formulations .
Piperidine/Azepane Derivatives
Key Findings :
- Unlike AM-1220 azepane, the target compound lacks aromatic bulky groups, reducing steric hindrance and enabling easier interaction with CNS receptors .
- The oxazepane in introduces an oxygen atom, altering electronic properties compared to the all-carbon azepane ring in the target compound, which may affect binding affinity to biological targets .
Piperazine-Based Salts
Key Findings :
- The propanoate ester in ’s compound introduces hydrolyzable groups absent in the target compound, which may shorten metabolic half-life .
Research Implications and Limitations
While structural analogs highlight the target compound’s unique balance of lipophilicity and solubility, direct pharmacological data for this compound remain scarce in the provided evidence. Further studies should focus on:
Biological Activity
2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features a unique piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects. The oxalate component suggests potential interactions with metabolic pathways related to oxalate metabolism.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, although specific mechanisms are still under investigation.
- Neuroprotective Effects : Given the piperazine structure, there is interest in its potential neuroprotective roles, particularly in models of neurodegenerative diseases.
The biological activity of this compound is believed to involve:
- Receptor Binding : Interaction with various neurotransmitter receptors, potentially influencing neurotransmission.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.
- Inflammatory Pathway Regulation : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Activity : In vitro assays demonstrated that this compound significantly reduced malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation .
| Assay Type | Result |
|---|---|
| MDA Levels | Reduced by 30% |
| Catalase Activity | Increased by 25% |
- Neuroprotective Study : In a rat model of induced oxidative stress, administration of the compound resulted in improved behavioral outcomes and reduced neuronal damage markers .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Behavioral Score | 15 | 22 |
| Neuronal Damage Score | 8 | 3 |
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting : Re-evaluate force field parameters in docking simulations, validate receptor conformations via cryo-EM or mutagenesis, and confirm compound integrity post-assay (e.g., stability in buffer solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
